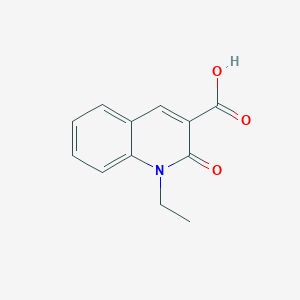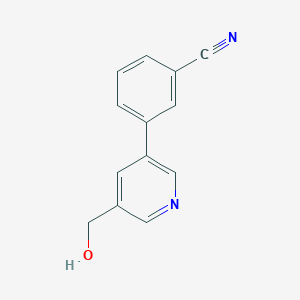
(1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a derivative of piperidine, a saturated heterocycle. Piperidine derivatives are of significant interest due to their presence in various chemical and pharmaceutical applications. The compound is known for its potential biological activity and is used in various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves the ethylation of piperidines. This process includes the reaction of 1-alkyl-4-phenylpiperidines with ethyl iodide in solvents like methanol and acetonitrile. The reaction is conducted under controlled conditions to achieve the desired stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, reaction temperatures, and catalysts to facilitate the ethylation process.
化学反应分析
Types of Reactions
(1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is used as a building block for synthesizing more complex molecules.
Biology
The compound is studied for its potential biological activity. It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It is investigated for its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry
In the industrial sector, the compound is used in the synthesis of various chemicals and materials. Its unique properties make it valuable for producing high-performance materials and specialty chemicals.
作用机制
The exact mechanism of action for (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is not well-documented. it is known to interact with various biological targets, potentially affecting cellular pathways and processes. The compound’s structure allows it to form hydrogen-bonded complexes, which may play a role in its biological activity.
相似化合物的比较
Similar Compounds
- (1-methylpiperidin-4-yl)methanol
- 2-(1-methylpiperidin-4-yl)ethan-1-ol
- piperidin-4-ylmethanol
- (1-methylpiperidin-3-yl)methanol
- (4-Methylpiperidin-4-yl)methanol
Uniqueness
Compared to similar compounds, (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol exhibits unique properties due to the presence of the triazole ring and the ethyl group. These structural features contribute to its distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7,10,15H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEAQSZRQNRWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

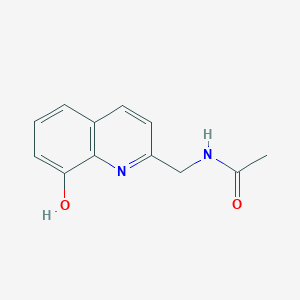
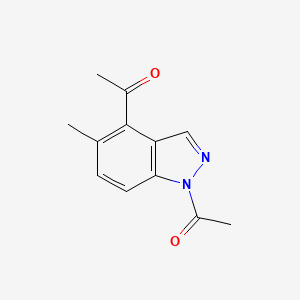
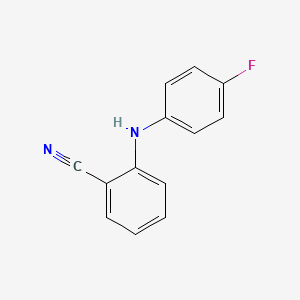

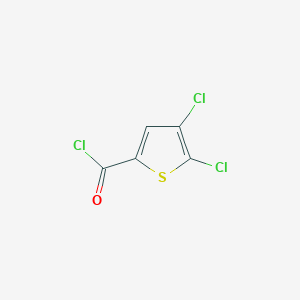
![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)
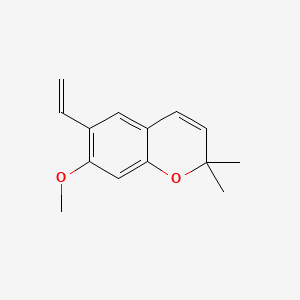
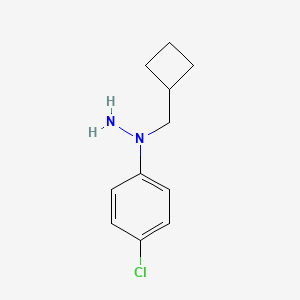

![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
